Pyrimidine-2,4,6-triol

Description

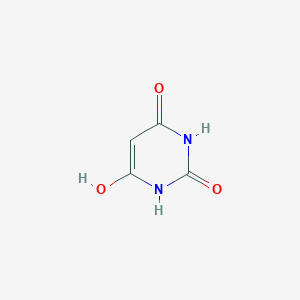

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEJPUMJAQFCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333602 | |

| Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223674-01-9 | |

| Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrimidine-2,4,6-triol: Core Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,6-triol, more commonly known by its trivial name, barbituric acid, is a heterocyclic organic compound based on a pyrimidine skeleton.[1] While not pharmacologically active itself, it serves as the parent compound for a vast class of drugs known as barbiturates, which have historically been utilized as sedatives, hypnotics, and anticonvulsants.[2][3] The versatility of the barbituric acid core also extends to its use as a building block in the synthesis of various other compounds, including riboflavin (vitamin B2) and the drug minoxidil.[1] This guide provides a comprehensive overview of the fundamental properties of this compound and detailed methodologies for its synthesis, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is an odorless, cream-colored or white crystalline powder.[4] It is soluble in water but generally insoluble in most organic solvents.[1][4][5] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₃ | [6] |

| Molecular Weight | 128.09 g/mol | [6] |

| Melting Point | 245-255 °C (decomposes) | [1][7][8] |

| Boiling Point | 260 °C (decomposes) | [1][7] |

| Water Solubility | 142 g/L (at 20 °C) | [1][8] |

| pKa | 4.01 | [1][8] |

| Flash Point | 150 °C | [7][8] |

Tautomerism and Acidity

A crucial aspect of this compound's chemistry is its tautomerism. It exists in equilibrium between its tri-keto form (barbituric acid) and various enol forms.[9][10] Theoretical studies have investigated the intramolecular proton transfer involved in this keto-enol and lactam-lactim tautomerism.[11][12] While the tri-keto form is predominant in the gas phase, the enol form is the thermodynamically stable tautomer in the solid state.[9][13] The presence of water appears to favor the enol form.[9]

The acidity of this compound (pKa = 4.01) is attributed to the reactive hydrogen atoms on the α-carbon (C5), which is flanked by two carbonyl groups.[1] This acidity allows for the formation of a resonance-stabilized carbanion, making it a useful component in various condensation reactions.[1][14]

Synthesis of this compound

The most common and well-established method for synthesizing this compound is the condensation reaction between a malonic acid derivative, typically diethyl malonate, and urea.[1][15][16] This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide.[17][18]

Reaction Mechanism

The synthesis proceeds through a base-catalyzed condensation mechanism. The key steps are as follows:

-

Deprotonation: The strong base (ethoxide) deprotonates urea, increasing its nucleophilicity.

-

Nucleophilic Attack: The resulting urea anion attacks one of the carbonyl carbons of diethyl malonate.

-

Elimination: An ethoxide ion is eliminated.

-

Intramolecular Cyclization: The remaining nitrogen of the urea moiety attacks the second carbonyl carbon of the ester.

-

Ring Closure: A second molecule of ethoxide is eliminated, forming the stable pyrimidine ring.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a standard laboratory procedure for the synthesis of this compound, adapted from a reliable source.[17]

Materials:

-

Sodium metal (11.5 g, 0.5 gram-atom)

-

Absolute ethanol (500 mL)

-

Diethyl malonate (80 g, 0.5 mol)

-

Dry urea (30 g, 0.5 mol)

-

Concentrated hydrochloric acid

-

Distilled water

Equipment:

-

2-liter round-bottom flask

-

Reflux condenser with a calcium chloride tube

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

Procedure:

-

In a 2-liter round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol to prepare sodium ethoxide.

-

To this solution, add 80 g of diethyl malonate.

-

Separately, dissolve 30 g of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol.

-

Add the hot urea solution to the flask, shake well, and reflux the mixture for seven hours on an oil bath heated to 110°C. A white solid should precipitate.[17][19]

-

After the reaction is complete, add 500 mL of hot (approximately 50°C) water to dissolve the precipitate.

-

Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).

-

Filter the hot solution to remove any impurities and then cool the filtrate in an ice bath overnight to allow the this compound to crystallize.

-

Collect the white product by vacuum filtration using a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for three to four hours.[17][19]

Expected Yield: 46-50 g (72-78% of the theoretical amount).[17][19]

Caption: Experimental Workflow for Synthesis.

Spectral Data

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: In DMSO-d₆, the ¹H NMR spectrum typically shows a signal for the two N-H protons around 11.1 ppm and a signal for the CH₂ protons at approximately 3.47 ppm.[20]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton.[6]

-

IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=O and N-H functional groups.[6][21][22]

Applications in Drug Development and Research

While this compound itself lacks pharmacological activity, its derivatives are of significant interest in drug development.[1][2] The pyrimidine-2,4,6-trione scaffold has been identified as a promising class of matrix metalloproteinase (MMP) inhibitors, with selectivity for gelatinases (MMP-2 and MMP-9) implicated in cancer metastasis.[23][24] Furthermore, derivatives have been investigated for their potential to inhibit mutant protein aggregation in amyotrophic lateral sclerosis (ALS), demonstrating good oral bioavailability and brain penetration in preclinical models.[23][25] The broad biological activities of pyrimidine derivatives also include antibacterial, anti-inflammatory, antifungal, antiviral, and anticancer properties.[3][26]

Conclusion

This compound is a foundational molecule in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its unique properties, including its pronounced acidity and tautomeric nature, are key to its reactivity and utility. The well-established and efficient synthesis from diethyl malonate and urea makes it a readily accessible starting material for further chemical exploration and drug discovery efforts. A thorough understanding of its fundamental properties and synthesis is therefore essential for researchers and scientists working in the field of drug development.

References

-

Wikipedia. Barbituric acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6211, Barbituric acid. [Link]

-

Al-Ghorbani, M., et al. (2023). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 28(15), 5789. [Link]

-

Dickey, J. B., & Gray, A. R. (1938). Barbituric acid. Organic Syntheses, 18, 8. [Link]

-

Mallak Specialties Pvt Ltd. Barbituric Acid. [Link]

-

LookChem. Cas 67-52-7,Barbituric acid. [Link]

-

Sciencemadness Wiki. Barbituric acid. [Link]

-

Rxsol Chemo Pharma International. BARBITURIC ACID FOR SYNTHESIS. [Link]

-

Human Metabolome Database. Showing metabocard for Barbituric acid (HMDB0041833). [Link]

-

SlideShare. Barbiturate. [Link]

-

Chemsrc. Barbituric acid | CAS#:67-52-7. [Link]

-

Filo. How are barbituric acids synthesized from diethyl malonate? [Link]

-

Zakarianezhad, M., et al. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(6), 582-594. [Link]

-

ResearchGate. Molecular structure of barbituric acid and its resonance forms. [Link]

-

Giam, C. S., & Doughty, D. A. (1981). Solution conformations of barbituric acid derivatives: a 3J(13C,1H) NMR study. Journal of pharmaceutical sciences, 70(1), 84–86. [Link]

-

Mondal, P., et al. (2022). Water-Controlled Keto–Enol Tautomerization of a Prebiotic Nucleobase. The Journal of Physical Chemistry B, 126(31), 5845-5854. [Link]

-

Bosch, E., et al. (2001). Acidity Constants and Thermodynamic Parameters of Barbituric and Diethylbarbituric Acids in Water, (Water + Tetrahydrofuran), and (Water + Triton X-100) Micellar Media. Journal of Chemical & Engineering Data, 46(3), 622-625. [Link]

-

Zakarianezhad, M., et al. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Eurasian Chemical Communications, 1(6), 582-594. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Barbituric Acid Tautomers: DFT Computations of Keto-Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Constants. Biointerface Research in Applied Chemistry, 11(5), 13248-13258. [Link]

-

Shankland, K., et al. (2002). The Thermodynamically Stable Form of Solid Barbituric Acid: The Enol Tautomer. Angewandte Chemie International Edition, 41(21), 4332-4334. [Link]

-

NIST. Barbituric acid. In NIST Chemistry WebBook. [Link]

-

ResearchGate. 1 H-NMR spectrum of compound [B]. [Link]

-

Craven, B. M. (1963). The crystal structure of ammonium barbiturate. Acta Crystallographica, 17(3), 282-288. [Link]

-

SpectraBase. BARBITURIC ACID, 5,5-DIETHYL- 1-/DIMETHYLAMINO/-, - Optional[FTIR] - Spectrum. [Link]

-

Cuny, G. D., et al. (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. Journal of medicinal chemistry, 54(7), 2409–2421. [Link]

-

Grams, F., et al. (2001). Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. Biological chemistry, 382(8), 1277–1285. [Link]

-

Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]

-

SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

Sources

- 1. Barbituric acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Barbituric acid | 67-52-7 [chemicalbook.com]

- 5. Barbituric acid - Sciencemadness Wiki [sciencemadness.org]

- 6. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Barbituric acid, C4H4N2 O3, 67-52-7, Barbituric Acid Gr, Fluorouracil Related Compound A; Fluorouracil EP Impurity A [mallakchemicals.com]

- 8. lookchem.com [lookchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 12. echemcom.com [echemcom.com]

- 13. The Thermodynamically Stable Form of Solid Barbituric Acid: The Enol Tautomer [iris.unito.it]

- 14. researchgate.net [researchgate.net]

- 15. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. BARBITURIC ACID FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. Barbituric acid(67-52-7) 1H NMR [m.chemicalbook.com]

- 21. Barbituric acid(67-52-7) IR Spectrum [chemicalbook.com]

- 22. Barbituric acid [webbook.nist.gov]

- 23. benchchem.com [benchchem.com]

- 24. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

A Technical Guide to the Discovery and Historical Significance of Barbituric Acid and Its Derivatives

This guide provides a comprehensive overview of the synthesis of barbituric acid, the parent compound of the widely influential class of drugs known as barbiturates. While barbituric acid itself lacks pharmacological activity, its discovery was a pivotal moment in medicinal chemistry, paving the way for derivatives that would dominate sedative, hypnotic, and anticonvulsant therapy for half a century.[1][2] We will explore the foundational synthesis, the subsequent discovery of pharmacologically active derivatives, their mechanism of action, and their profound historical impact on medicine and society.

The Genesis: Discovery of Barbituric Acid by Adolf von Baeyer

The story of barbiturates begins not in a pharmaceutical lab, but in the realm of fundamental organic chemistry. In 1864, the brilliant German chemist Adolf von Baeyer, then a lecturer in Berlin, first synthesized the parent compound, barbituric acid.[2][3][4] His initial synthesis was part of his broader research into uric acid and its derivatives.[5] The synthesis was achieved through the condensation of urea with a malonic acid derivative, a classic reaction that established the core heterocyclic pyrimidine structure of all future barbiturates.[1][4]

Von Baeyer's work was foundational; he was a pioneer in synthetic organic chemistry, a contribution for which he would later be awarded the Nobel Prize in Chemistry in 1905.[5][6][7] While his discovery of barbituric acid was a significant chemical achievement, the substance itself showed no immediate medical value.[8][9]

There are several anecdotes regarding the origin of the name "barbituric acid." One popular story suggests that von Baeyer celebrated his discovery in a local tavern on the feast day of Saint Barbara, the patron saint of artillery officers, and combined "Barbara" with "urea" to name the new compound.[2][4][10] Another tale suggests he named it in honor of a friend named Barbara.[3] Regardless of its etymology, the name would become synonymous with a powerful and transformative class of drugs.

The Foundational Synthesis: A Technical Protocol

The synthesis of barbituric acid is a cornerstone experiment in organic chemistry, demonstrating a classic condensation reaction to form a heterocyclic ring. The most reliable and widely cited methods involve the reaction of diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide.[1][11] The French chemist Edouard Grimaux later refined the synthetic process in 1879, which facilitated the widespread development of its derivatives.[3][12]

Reaction Mechanism

The synthesis is a twofold nucleophilic acyl substitution.[1] The mechanism proceeds through several key steps:

-

Deprotonation: The strong base (sodium ethoxide) deprotonates urea, dramatically increasing its nucleophilicity.[1]

-

Nucleophilic Attack: The resulting urea anion attacks one of the electrophilic carbonyl carbons of diethyl malonate.

-

Elimination & Cyclization: An ethoxide ion is eliminated. A second, intramolecular nucleophilic attack by the other nitrogen of the urea moiety on the remaining carbonyl carbon occurs.

-

Ring Closure: A second ethoxide molecule is eliminated, forming the stable pyrimidine ring of barbituric acid.[1]

Experimental Workflow: Synthesis of Barbituric Acid

The following protocol is adapted from the validated procedure published in Organic Syntheses.[11]

Materials:

-

Sodium metal (11.5 g, 0.5 gram-atom)

-

Absolute ethanol (500 mL)

-

Diethyl malonate (80 g, 0.5 mol)

-

Dry Urea (30 g, 0.5 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Apparatus:

-

2 L round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Heating mantle or oil bath

Procedure:

-

Preparation of Sodium Ethoxide: In the 2 L round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol. This step is highly exothermic and must be performed with caution.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, 80 g of diethyl malonate is added. This is followed by the addition of a solution of 30 g of dry urea dissolved in 250 mL of hot (approx. 70°C) absolute ethanol.[13]

-

Reflux: The mixture is shaken well and refluxed for seven hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will separate rapidly.[11][13]

-

Isolation: After the reaction is complete, 500 mL of hot water (approx. 50°C) is added to dissolve the salt. The solution is then acidified with concentrated HCl until it is acidic to litmus paper.[13]

-

Crystallization and Filtration: The resulting clear solution is filtered and cooled in an ice bath overnight to allow the barbituric acid to crystallize.

-

Drying: The white crystalline product is collected on a Büchner funnel, washed with a small amount of cold water, and dried in an oven at 105–110°C for 3-4 hours. The expected yield is 46–50 g (72–78% of the theoretical amount).[11]

From Chemical Curiosity to Therapeutic Revolution

For nearly four decades, barbituric acid remained a chemical curiosity. The breakthrough came in 1902, when two German scientists at Bayer, Emil Fischer and Joseph von Mering, discovered that a derivative, diethyl-barbituric acid , was a highly effective hypnotic in dogs.[4][9] Fischer, a former assistant of von Baeyer and a future Nobel laureate himself, and von Mering, a renowned pharmacologist, published their findings in 1903.[3][14]

This discovery was monumental. The new compound was patented and marketed by Bayer in 1904 under the trade name Veronal .[4][15] It was a significant improvement over existing sedatives like chloral hydrate or bromides, which had unpleasant tastes and a narrow margin of safety.[3][9] The era of barbiturate therapy had begun.

The success of Veronal (later known as barbital) spurred further research. By making small modifications to the barbituric acid structure, chemists could create compounds with varying durations of action and potencies.[3] In 1912, Bayer introduced another landmark derivative, phenobarbital , marketed as Luminal.[4][16] Initially used as a sedative-hypnotic, its true potential was unlocked when physician Alfred Hauptmann observed that it dramatically reduced the frequency and intensity of seizures in his epileptic patients.[3] Phenobarbital became the first truly effective and widely used antiepileptic drug, revolutionizing the management of the disorder.[3][17]

| Event | Key Figure(s) | Year | Significance |

| Synthesis of Barbituric Acid | Adolf von Baeyer | 1864 | Discovery of the parent compound of all barbiturates.[3][4] |

| Discovery of Barbital's Activity | Emil Fischer & Joseph von Mering | 1902 | First derivative shown to have potent sedative-hypnotic properties.[4][9] |

| Market Introduction of Veronal® | Bayer | 1904 | The first commercially available barbiturate hypnotic.[15][18] |

| Synthesis of Phenobarbital | Emil Fischer's Group (Bayer) | 1911 | A new, potent derivative was created.[3] |

| Market Introduction of Luminal® | Bayer | 1912 | Phenobarbital is sold as a sedative-hypnotic.[4][16] |

| Discovery of Anticonvulsant Properties | Alfred Hauptmann | 1912 | Discovered phenobarbital's efficacy in treating epilepsy.[3] |

Mechanism of Action: The GABA-A Receptor Complex

The therapeutic and psychoactive effects of barbiturates stem from their interaction with the central nervous system. Their primary target is the γ-aminobutyric acid type A (GABA-A) receptor , which is the major inhibitory neurotransmitter receptor in the brain.[19][20] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, selectively allows chloride ions (Cl⁻) to flow into the neuron.[21] This influx of negative ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

Barbiturates are positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor complex that is distinct from the GABA binding site.[21] Their binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[21][22] This prolonged influx of Cl⁻ leads to a powerful and sustained inhibitory signal, resulting in the sedation and anxiolysis characteristic of the drug class. At higher, anesthetic concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[19]

Historical Significance and Decline

From the 1920s through the mid-1950s, barbiturates were the cornerstone of sedative and hypnotic therapy.[3] They were widely prescribed for insomnia, anxiety, and as pre-anesthetic agents.[18] The development of ultra-short-acting thiobarbiturates, like thiopental, revolutionized anesthesiology by allowing for rapid induction via intravenous administration.[3][9] In total, over 2,500 barbiturates were synthesized, with about 50 being used clinically.[3][8]

However, the widespread use of barbiturates revealed a dark side. Their popularity led to increased awareness of their significant potential for abuse and physical dependence.[15][18] They possess a narrow therapeutic index, meaning the difference between a therapeutic dose and a toxic or fatal dose is small. Overdoses, often in combination with alcohol, became a significant public health problem.[23]

The development of a new class of anxiolytics, the benzodiazepines, in the 1960s marked the beginning of the end for the barbiturate era.[4][15] Benzodiazepines, which also act on the GABA-A receptor but have a much wider margin of safety, quickly replaced barbiturates for the treatment of anxiety and insomnia.[15][23] Today, the use of barbiturates is limited to specific indications, such as the use of phenobarbital for certain types of epilepsy, thiopental for anesthesia induction, and butalbital in some combination migraine medications.[4][12][24]

Conclusion

The discovery of barbituric acid by Adolf von Baeyer was a purely academic pursuit that, through the subsequent work of Fischer and von Mering, unexpectedly launched a pharmacological revolution. For over 50 years, barbiturates were indispensable tools in neurology, psychiatry, and anesthesiology, providing effective treatments where few had existed before.[24] While their clinical use has been largely superseded due to significant safety concerns, their story remains a crucial chapter in the history of drug development. It highlights the journey from a simple organic synthesis to a class of drugs that profoundly shaped medical practice and serves as a powerful case study in the ongoing search for therapeutic agents with improved efficacy and safety profiles.

References

- Benchchem. synthesis of barbituric acid from urea and malonic acid.

-

López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric disease and treatment, 1(4), 329–343. Available from: [Link].

-

NobelPrize.org. Adolf von Baeyer – Biographical. Available from: [Link].

-

Narconon. History of Barbiturates. Available from: [Link].

-

Wikipedia. Barbiturate. Available from: [Link].

-

Britannica. Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry. Available from: [Link].

-

López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). ResearchGate. Available from: [Link].

-

Utopian Surgery?. Professor Emil Hermann Fischer ( 1852 - 1919 ). Available from: [Link].

-

Rogawski, M. A., & Löscher, W. (2004). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia, 45 Suppl 8, 11–26. Available from: [Link].

-

Utopian Surgery?. Professor Johann Friedrich Wilhelm Adolf von Baeyer ( 1835 - 1917 ). Available from: [Link].

-

Wikipedia. Phenobarbital. Available from: [Link].

-

Redalyc. Adolf von Baeyer (1835-1917) - The Most Distinguished German Chemist of the Second Half of the XIX Century and the beginning of the XX Century. Available from: [Link].

-

Wikipedia. Barbituric acid. Available from: [Link].

-

News-Medical.Net. Barbiturate History. Available from: [Link].

-

Organic Syntheses. Barbituric acid. Available from: [Link].

-

Wikipedia. Adolf von Baeyer. Available from: [Link].

-

SlidePlayer. Barbiturate. Available from: [Link].

-

OkButWhy. Nobel Chemistry Award – 1905 – Johann Friedrich Wilhelm Adolf von Baeyer. Available from: [Link].

-

Quora. Discovery and development of the barbiturates?. Available from: [Link].

-

In 1864 a German chemist Adolph von Baeyer synthesized the fist barbiturate. Available from: [Link].

-

Dundee, J. W. (2004). One hundred years of barbiturates and their saint. Journal of the Royal Society of Medicine, 97(12), 598–601. Available from: [Link].

-

Ho, I. K., & Harris, R. A. (1981). Barbiturates and the GABAA receptor complex. Annual review of pharmacology and toxicology, 21, 83–111. Available from: [Link].

-

Wan, X., & Nicholson, R. A. (2003). Barbiturate activation and modulation of GABA(A) receptors in neocortex. Journal of neurophysiology, 90(2), 731–741. Available from: [Link].

-

López-Muñoz, F., & Alamo, C. (2009). A century of barbiturates in neurology. Revista de neurologia, 48(11), 596–602. Available from: [Link].

-

rxsol chemo pharma international. BARBITURIC ACID FOR SYNTHESIS. Available from: [Link].

-

WebMD. Barbiturates: What it is, Types, Uses, Side Effects & Abuse. Available from: [Link].

-

Tan, S. Y., & Yip, A. (2012). The story of phenobarbital therapy in epilepsy in the last 100 years. Epilepsia, 53 Suppl 8, 26–39. Available from: [Link].

-

YouTube. Mechanism of action of GABA, Barbiturates and Benzodiazepines. Available from: [Link].

-

Wikipedia. GABAA receptor. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Barbiturate - Wikipedia [en.wikipedia.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry | Britannica [britannica.com]

- 7. Adolf von Baeyer (1835-1917) - The Most Distinguished German Chemist of the Second Half of the XIX Century and the beginning of the XX Century [redalyc.org]

- 8. History of Barbiturates [narconon.org]

- 9. Professor Emil Hermann Fischer ( 1852 - 1919 ) [general-anaesthesia.com]

- 10. Professor Johann Friedrich Wilhelm Adolf von Baeyer ( 1835 - 1917 ) [general-anaesthesia.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]

- 15. munnakumars.quora.com [munnakumars.quora.com]

- 16. Phenobarbital - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. news-medical.net [news-medical.net]

- 19. researchgate.net [researchgate.net]

- 20. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GABAA receptor - Wikipedia [en.wikipedia.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Barbiturates: What it is, Types, Uses, Side Effects & Abuse [webmd.com]

- 24. imrpress.com [imrpress.com]

Tautomeric forms of Pyrimidine-2,4,6-triol and their stability

An In-depth Technical Guide to the Tautomeric Landscape of Pyrimidine-2,4,6-triol (Barbituric Acid): Stability, Characterization, and Implications

Introduction

Pyrimidine-2,4,6-trione, commonly known as barbituric acid, is a foundational heterocyclic scaffold in medicinal chemistry. While not pharmacologically active itself, its derivatives, the barbiturates, represent a class of drugs with significant central nervous system depressant effects, historically used as sedatives, hypnotics, and anticonvulsants.[1] The biological activity of these derivatives is intimately linked to the substituents at the C-5 position of the pyrimidine ring.[1] A fundamental aspect of the chemistry of barbituric acid, and indeed many heterocyclic systems, is tautomerism—a dynamic equilibrium between interconverting structural isomers.

Tautomerism is a critical consideration in drug development because different tautomers of a single molecule can exhibit vastly different physicochemical properties, such as solubility, pKa, and hydrogen bonding capacity.[2] These differences directly influence how a molecule interacts with its biological target, affecting its efficacy and pharmacokinetic profile. For this compound, the tautomerism primarily involves keto-enol and the related lactam-lactim equilibria.[3][4] This guide provides a detailed examination of the possible tautomeric forms of barbituric acid, synthesizes computational and experimental evidence to establish their relative stabilities, outlines robust methodologies for their characterization, and discusses the implications of these findings for researchers in chemistry and drug discovery.

The Tautomeric Forms of this compound

Barbituric acid possesses two distinct types of mobile protons that can participate in tautomerization: the hydrogen atoms on the C5 methylene group and the hydrogens on the N1 and N3 imide groups.[5] This mobility allows for a rich variety of potential tautomers. The primary equilibrium is between the tri-keto form and various enol (or enol-like lactim) structures. While numerous tautomers are theoretically possible, the most significant ones are the tri-keto, the mono-enols, di-enols, and the fully aromatic tri-enol form (2,4,6-trihydroxypyrimidine).

The interconversion between these forms is a dynamic process of proton transfer, as illustrated in the diagram below.

Caption: Major tautomeric forms of this compound.

Relative Stability of Tautomers: A Multi-faceted Analysis

The central question for researchers is which tautomer predominates under a given set of conditions. The answer is found by examining the system's stability in the gas phase (intrinsic stability), in solution, and in the solid state, where intermolecular forces play a crucial role.

Gas Phase Insights from Computational Chemistry

To understand the inherent stability of each tautomer, devoid of environmental effects, computational quantum chemistry is the tool of choice.[3][6] Methods like Density Functional Theory (DFT) and ab initio calculations allow for the precise determination of the minimum energy geometry of each isomer and their corresponding electronic energies.

Numerous theoretical studies have consistently demonstrated that the tri-keto form is the most stable tautomer in the gas phase.[5][7] Enolization, whether from the carbon or nitrogen, leads to a significant energetic penalty. DFT computations have shown that even the most stable mono-enol form is several kcal/mol higher in energy than the tri-keto ground state.[7]

| Tautomer Form | Calculation Method | Relative Energy (kcal/mol) | Reference |

| Tri-keto | AM1 | 0.0 (Reference) | [5] |

| 4-Hydroxy-enol | AM1 | 8.2 | [5] |

| Tri-keto | DFT (B3LYP) | 0.0 (Reference) | [7] |

| Keto-Enol Forms | DFT (B3LYP) | > 0 | [7] |

| Tri-keto | ab initio (MP2) | 0.0 (Reference) | [6] |

| Various Enol Forms | ab initio (MP2) | > 0 | [6] |

| Table 1. Summary of calculated relative stabilities of this compound tautomers in the gas phase. |

The primary reason for the tri-keto form's stability lies in the strength of the carbon-oxygen double bonds (C=O) compared to carbon-carbon double bonds (C=C) and the overall bond energies within the cyclic amide structure.

Influence of the Condensed Phase: Solution and Solid State

While gas-phase calculations are fundamental, the behavior of barbituric acid in laboratory settings (solution and solid state) is paramount. Experimental evidence from various analytical techniques provides a clear and consistent picture.

-

In Solution: Nuclear Magnetic Resonance (NMR) spectroscopy in dimethyl sulfoxide (DMSO) solution shows a characteristic signal for the methylenic protons (CH₂) at the C5 position.[5] The absence of signals corresponding to vinylic (C=CH) or enolic (OH) protons unequivocally confirms that the tri-keto tautomer is the overwhelmingly predominant species in solution.[5]

-

In the Solid State: X-ray crystallography has established that barbituric acid exists in the tri-keto form in its crystalline state.[5] This structure is stabilized by a network of intermolecular hydrogen bonds between the N-H groups and the carbonyl oxygens of adjacent molecules.

Although the tri-keto form is dominant, the solvent can subtly influence the tautomeric equilibrium. The enol tautomers possess a significantly higher dipole moment than the relatively nonpolar tri-keto form.[5] Consequently, polar solvents could theoretically offer some stabilization to the enol forms through dipole-dipole interactions, though not enough to make them the major species.[5][6]

The Role of Substituents

The energetic landscape of tautomerism can be significantly altered by the introduction of substituents, particularly at the C5 position. Substituents that can extend the π-conjugation of the ring system, such as nitro or bromo groups, have been shown to decrease the energy difference between the tri-keto and the 4-hydroxy enol tautomer.[5] This stabilization occurs because the enol form is planar, allowing for more effective delocalization of charge with these substituents.[5]

Methodologies for Tautomer Characterization

A robust investigation into a tautomeric system requires a synergistic approach, combining computational prediction with experimental validation.

Computational Protocol for Stability Prediction

This workflow outlines the steps to computationally determine the relative stability of barbituric acid tautomers using DFT, a widely accessible and reliable method.

Caption: Workflow for computational analysis of tautomer stability.

Detailed Steps:

-

Structure Generation: Begin by drawing the 2D structures of all plausible tautomers (tri-keto, mono-enols, etc.) in a chemical drawing program and convert them to 3D coordinates.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT functional and basis set, such as B3LYP/6-31G*.[6][7] The purpose of this step is to find the most stable three-dimensional arrangement of atoms for each constitutional isomer.

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory. Trustworthiness Check: A successful optimization must result in zero imaginary frequencies, confirming the structure is a true local minimum on the potential energy surface.[3]

-

Solvation Modeling (Optional): To approximate the effect of a solvent, re-optimize the structures within a self-consistent reaction field (SCRF) model, such as the Polarizable Continuum Model (PCM).[6] This simulates the bulk electrostatic effect of the solvent.

-

Relative Energy Calculation: Extract the zero-point corrected electronic energies from the frequency calculation output files. The tautomer with the lowest energy is the most stable. Calculate the relative energies of the other tautomers with respect to this global minimum.

Spectroscopic Protocol for Experimental Validation (¹H NMR)

This protocol provides a definitive method to identify the dominant tautomer of barbituric acid in solution.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated polar aprotic solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Causality: DMSO-d₆ is chosen because it effectively dissolves the compound without exchanging its own deuterium atoms with the acidic protons on the analyte, allowing for their observation.[5]

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Spectral Analysis:

-

Identify Key Signals: Look for a singlet or AB quartet in the region of 3.5-4.0 ppm, which corresponds to the two protons of the C5-methylene (CH₂) group.[5] Also, identify the broad signals for the two N-H protons, typically found further downfield (> 10 ppm).

-

Confirm Tautomer Identity: The presence of the C5-CH₂ signal and the absence of any sharp signals in the vinylic region (5-7 ppm) is conclusive evidence for the tri-keto form.

-

-

Self-Validating D₂O Exchange:

-

Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube, gently mix, and re-acquire the ¹H NMR spectrum.

-

Observation: The signals corresponding to the N-H protons and the C5-CH₂ protons will diminish or disappear entirely.[5] Trustworthiness Check: This occurs because these protons are acidic enough to exchange with the deuterium from D₂O. This exchange confirms the identity of these signals and validates the assignment of the tri-keto structure.

-

Implications for Drug Development

The established stability of the tri-keto tautomer of barbituric acid has significant practical consequences for medicinal chemists.

-

Simplified Structure-Activity Relationships (SAR): For derivatives of barbituric acid, the predominance of a single tautomeric form means that SAR studies are simplified.[8] Researchers can be confident that the observed biological activity is attributable to a single, well-defined chemical entity, making the correlation between structural modifications and activity changes more straightforward.

-

Predictable Physicochemical Properties: The dominance of the tri-keto form leads to predictable hydrogen bonding patterns (two N-H donors, three C=O acceptors), lipophilicity, and solubility. This predictability is invaluable during the lead optimization phase of drug discovery.

-

A Model for More Complex Systems: While barbituric acid itself presents a simple case, the methodologies used to study it serve as a blueprint for investigating more complex heterocyclic drugs where multiple tautomers might coexist in significant populations.[9][10] In such cases, it is crucial to synthesize and isolate individual tautomers or computationally model their distinct properties to understand which form is responsible for the desired therapeutic effect.

Conclusion

A comprehensive analysis combining theoretical calculations and robust experimental data overwhelmingly concludes that this compound exists predominantly in its tri-keto tautomeric form. This stability holds true in the gas phase, in solution, and in the solid state. While enol tautomers are energetically less favorable, their potential stabilization by certain substituents highlights the nuanced factors governing tautomeric equilibria. The computational and spectroscopic protocols detailed in this guide provide researchers with a reliable framework for investigating tautomerism, a phenomenon of fundamental importance to the design and development of effective therapeutic agents.

References

-

Kakkar, R., & Katoch, V. (1998). A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 110(6), 535-543. [Link]

-

Senthilkumar, K., & Kolandaivel, P. (2002). Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution. Journal of Computer-Aided Molecular Design, 16(4), 263-272. [Link]

-

Ghahghaei, A., & Ghiasi, R. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Computational and Theoretical Chemistry, 1165, 112557. [Link]

-

Ghahghaei, A., & Ghiasi, R. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Eurasian Chemical Communications, 1, 1-10. [Link]

-

Haddad, B., et al. (2021). Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. Biointerface Research in Applied Chemistry, 11(4), 11443-11454. [Link]

-

Senthilkumar, K., & Kolandaivel, P. (2002). Figure: Schematic representations of various barbituric acid tautomers along with the 13 C-NMR chemical shift data. ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2019). Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. Molecules, 24(22), 4165. [Link]

-

Sharma, R., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Chemistry, 6(1), 1-28. [Link]

-

Zuccarello, F., et al. (2003). Barbituric and thiobarbituric acids: a conformational and spectroscopic study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(1), 139-151. [Link]

-

Deneva, V., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1373059. [Link]

-

Capper, M. J., et al. (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. Journal of Medicinal Chemistry, 54(7), 2409-2421. [Link]

Sources

- 1. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. echemcom.com [echemcom.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Keto-Enol Tautomerism in Barbituric Acid Derivatives: From Fundamental Principles to Pharmacological Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Barbituric acid and its derivatives represent a cornerstone in medicinal chemistry, forming the basis of a class of drugs with significant central nervous system depressant effects.[1][2] The biological activity of these compounds is not solely dictated by the substituents on the pyrimidine ring but is also profoundly influenced by a subtle, yet critical, chemical phenomenon: tautomerism. This guide provides an in-depth exploration of the keto-enol and lactam-lactim tautomerism inherent to barbituric acid derivatives. We will dissect the structural and environmental factors that govern the position of the tautomeric equilibrium, detail the analytical methodologies for its characterization, and discuss the critical implications of these tautomeric forms on biological activity and drug design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental aspect of barbiturate chemistry.

The Barbituric Acid Core: More Than a Static Scaffold

First synthesized in 1864 by Adolf von Baeyer, barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) is the parent compound of barbiturates.[3][4] While barbituric acid itself is not pharmacologically active, its derivatives, typically substituted at the C-5 position, have been widely used as sedatives, hypnotics, and anticonvulsants.[3][5]

The structure of barbituric acid is not a single, rigid entity. It is a dynamic system capable of existing in multiple interconverting isomeric forms known as tautomers. This arises from the mobility of hydrogen atoms, which can migrate between carbon, nitrogen, and oxygen atoms.[6][7] The two primary types of tautomerism in barbituric acid are:

-

Keto-Enol Tautomerism: Involving the migration of a proton from the α-carbon (C-5) to a carbonyl oxygen.

-

Lactam-Lactim Tautomerism: Involving the migration of a proton from a nitrogen atom (amide) to a carbonyl oxygen (amide).

While multiple tautomers are theoretically possible, the equilibrium is typically dominated by a few key forms. Computational and experimental studies have consistently shown that the tri-keto tautomer is the most stable form in the gas phase and in most solutions.[8][9][10][11] However, this is not the complete picture; the tautomeric landscape is sensitive to a variety of influences.

Caption: Principal tautomeric equilibria in barbituric acid.

Factors Governing Tautomeric Equilibrium

The delicate balance between tautomeric forms can be shifted by several factors. Understanding these influences is paramount for predicting and controlling the behavior of barbituric acid derivatives in different environments, from a reaction flask to a biological system.

Substituent Effects

Substitution at the C-5 position, the most common site of modification for pharmacological activity, has a profound effect on the keto-enol equilibrium.[3][5] Electron-withdrawing groups at C-5 increase the acidity of the methylene protons, thereby stabilizing the enolate anion intermediate and shifting the equilibrium toward the enol form.[12] Conversely, electron-donating groups destabilize the enolate and favor the keto form.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomer.[13]

-

Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds with the carbonyl groups of the keto tautomer, leading to its stabilization.[12]

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can also stabilize the more polar keto form.

-

Nonpolar Solvents (e.g., cyclohexane, chloroform): In these environments, intramolecular hydrogen bonding within the enol form can become a more significant stabilizing factor, potentially increasing the population of the enol tautomer.

Solid-State Effects

Perhaps one of the most striking findings in barbituric acid chemistry is that while the tri-keto form dominates in solution, the thermodynamically most stable solid-state polymorph consists of the enol tautomer .[14][15] This highlights the powerful influence of crystal packing and intermolecular hydrogen bonding. In the enol crystal structure, a greater number of hydrogen bonds can be formed, which provides the necessary stabilization to overcome the inherent energetic preference for the keto form.[15] This phenomenon is a critical consideration in drug development, impacting solubility, dissolution rate, and bioavailability.

Analytical and Computational Workflows for Tautomer Characterization

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a robust characterization of the tautomeric equilibrium. This self-validating system allows for experimental observations to be rationalized by theoretical calculations, providing a high degree of confidence in the results.

Caption: Integrated workflow for tautomer characterization.

NMR Spectroscopy: A Definitive Structural Probe

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for unambiguously identifying and quantifying tautomers in solution.[16] The chemical environments of nuclei in the keto and enol forms are distinct, leading to different chemical shifts.

Causality: The conversion of a carbonyl group (C=O, sp²) in the keto form to a hydroxyl-bearing double bond (C-OH, sp²) in the enol form dramatically alters the electron density and hybridization around the carbon and adjacent atoms. This change is directly reported by the NMR chemical shift. For instance, the C-5 carbon is an sp³-hybridized methylene group in the tri-keto form but becomes an sp²-hybridized vinyl carbon in the enol form, resulting in a significant downfield shift in the ¹³C NMR spectrum.[17]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the barbituric acid derivative.

-

Solvent Selection: Prepare separate samples by dissolving the compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, D₂O). This is critical to probe solvent effects on the equilibrium.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample. Look for the disappearance of the C-5 methylene proton signal (~3.5-4.0 ppm) and the appearance of a vinyl proton signal (~5.0-6.0 ppm) and an enolic hydroxyl proton (can be broad and variable, >10 ppm) as evidence of the enol form.

-

Acquire a quantitative ¹³C NMR spectrum. This is often more reliable for quantification. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration of signals.

-

-

Data Analysis:

-

Identification: Assign the peaks corresponding to the keto and enol tautomers based on characteristic chemical shifts.[16][17]

-

Quantification: Calculate the molar ratio of the tautomers by integrating the corresponding, well-resolved signals in either the ¹H or ¹³C spectrum. The equilibrium constant (Keq = [enol]/[keto]) can then be determined for each solvent.

-

UV-Vis Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the keto and enol forms possess different chromophores and thus exhibit distinct absorption spectra.[13][18]

Causality: The keto form contains isolated carbonyl chromophores. The enol form, however, features a more extended π-conjugated system (C=C-C=O). This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the enol tautomer typically absorbs light at a longer wavelength (a bathochromic shift) compared to the keto tautomer.[19]

Experimental Protocol: Solvatochromism Study

-

Stock Solution: Prepare a concentrated stock solution of the barbituric acid derivative in a non-volatile solvent (e.g., acetonitrile or DMSO).

-

Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, ethanol, water). Ensure the final concentration is identical in each cuvette.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm. Use the pure solvent as a blank for each measurement.

-

Data Analysis:

-

Compare the spectra across the solvent series.

-

Identify the absorption maxima (λ_max) for each form.

-

A shift in the position and intensity of the absorption bands with changing solvent polarity provides strong evidence of a shift in the tautomeric equilibrium.[20] The appearance of an isosbestic point, where the molar absorptivity of the two tautomers is equal, is a classic indicator of a two-component equilibrium.

-

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Hypothetical) | λ_max (nm) (Hypothetical) |

| Cyclohexane | 2.0 | Enol (intramolecular H-bonding) | 285 |

| Chloroform | 4.8 | Keto/Enol Mixture | 265, 282 |

| Acetonitrile | 37.5 | Keto | 260 |

| Water | 80.1 | Keto (intermolecular H-bonding) | 258 |

| Table 1: Hypothetical UV-Vis data illustrating solvent effects on the tautomeric equilibrium of a C-5 substituted barbituric acid derivative. |

Biological and Pharmacological Implications

The tautomeric state of a barbituric acid derivative is not merely a chemical curiosity; it is a critical determinant of its pharmacological profile.[21] The specific tautomer that predominates can profoundly affect:

-

Receptor Binding: The keto and enol forms have different shapes, hydrogen bond donor/acceptor patterns, and lipophilicity. One tautomer may fit into a receptor's binding pocket far more effectively than the other. The ability of the enol form to act as a hydrogen bond donor via its -OH group, versus the keto form's carbonyl acceptor, can be the deciding factor for biological activity.

-

Membrane Permeability: The relative polarity of the tautomers influences their ability to cross the blood-brain barrier and other biological membranes. Shifts in the tautomeric equilibrium can alter the drug's absorption, distribution, and overall pharmacokinetic profile.

-

Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as different tautomers may be recognized and processed by metabolic enzymes (e.g., cytochrome P450s) at different rates.

For drug development professionals, ignoring tautomerism is a significant risk. A compound that appears promising in a non-polar in vitro assay may exist in a different, inactive tautomeric form in the aqueous environment of the body.[22] Therefore, characterizing the tautomeric behavior in physiologically relevant media is a mandatory step in the drug discovery and development process.[23][24]

Conclusion and Future Outlook

Keto-enol tautomerism in barbituric acid derivatives is a fundamental phenomenon with far-reaching implications for their synthesis, characterization, and biological function. The tri-keto form, while often the most stable in solution, can be displaced by enol forms under the influence of substituents, solvent choice, and, most notably, in the solid state. A rigorous analytical approach combining NMR, UV-Vis spectroscopy, and computational modeling is essential for elucidating the tautomeric landscape. For drug developers, a thorough understanding and characterization of tautomerism are not optional—they are integral to designing safer, more effective medicines and ensuring their consistent performance from the lab to the clinic. Future research will likely focus on designing derivatives that can "lock" a specific, biologically advantageous tautomeric form to enhance therapeutic efficacy and reduce off-target effects.

References

- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic

- SYNTHESIS OF BARBITURIC ACID DERIV

- Enol tautomeric polymorph of barbituric acid: The role of zero point energy in stability. (2016). Morressier.

- The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. (2019).

- Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. (2021). Biointerface Research in Applied Chemistry.

- The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. (n.d.).

- A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. (n.d.). Indian Academy of Sciences.

- Relative energies of the barbituric acid tautomers calculated at different levels of theory. (n.d.).

- Synthesis and Characterization of some Barbituric acid Deriv

- Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. (n.d.).

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). LinkedIn.

- SYNTHESIS OF BARBITURIC ACID DERIVATIVES A THESIS Presented to The Faculty of the Graduate Division hy John James Walker In Part. (n.d.). CORE.

- DFT ab initio study of the keto-enol tautomerism of barbituric acid. (2025).

- Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences.

- Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers.

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.

- Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. (2023). IntechOpen.

- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic

- Keto-Enol Tautomerism. (n.d.). Fiveable.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020).

- Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Hetero

- Water-Controlled Keto–Enol Tautomerization of a Prebiotic Nucleobase. (2022).

- Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. (n.d.). RSC Publishing.

- Antibacterial barbituric acid analogues inspired from natural 3-acyltetramic acids; synthesis, tautomerism and structure and physicochemical property-antibacterial activity rel

- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. (2025).

- Tautomeric behavior of barbituric acid analogues; the energy difference between endo- and exo-enol tautomers (∆E = Eendo − Eexo) was calculated by using DFT B3LYP (6-31G*) in Spartan 02. (n.d.).

- Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Rel

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.).

- The Thermodynamically Stable Form of Solid Barbituric Acid: The Enol Tautomer. (n.d.). University of Bologna.

- How about Tautomers?. (n.d.). WuXi Chemistry.

- Tautomerization Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.

- New Barbiturate Derivatives as Biological Active Agents. (2024). Iraqi Journal of Pharmaceutical Sciences.

- UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red), for the keto-enol tautomerism of 1. Spectra obtained in CH3CN/H2O (95/5, v/v). (n.d.).

- Let's not forget tautomers. (2009).

- Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2013). Wiley-VCH.

- Tautomerism: Methods and Theories. (n.d.).

- Schematic representations of various barbituric acid tautomers along with the 13 C-NMR chemical shift data. Values given in parenthesis are experimental values. (n.d.).

- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. journals.irapa.org [journals.irapa.org]

- 5. ijsdr.org [ijsdr.org]

- 6. echemcom.com [echemcom.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Enol tautomeric polymorph of barbituric acid: The role of zero point energy in stability [morressier.com]

- 15. The Thermodynamically Stable Form of Solid Barbituric Acid: The Enol Tautomer [iris.unito.it]

- 16. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 22. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antibacterial barbituric acid analogues inspired from natural 3-acyltetramic acids; synthesis, tautomerism and structure and physicochemical property-antibacterial activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Spectroscopic Characterization of Pyrimidine-2,4,6-triol: An In-depth Technical Guide

Introduction: The Structural Versatility of Pyrimidine-2,4,6-triol

This compound, more commonly known in the scientific literature as barbituric acid, is a cornerstone heterocyclic compound with profound significance in medicinal and organic chemistry.[1][2] Its molecular structure, C₄H₄N₂O₃, serves as the fundamental scaffold for a vast array of barbiturate drugs, which have been extensively utilized for their central nervous system depressant properties.[3][4] Beyond its pharmacological relevance, the pyrimidine ring system is a key component of nucleic acids, rendering this compound a molecule of fundamental biological interest.[5]

A grasp of the spectroscopic characteristics of this compound is paramount for researchers in drug development and related scientific fields. This is largely due to its fascinating and complex tautomerism. The molecule can exist in various tautomeric forms, primarily through keto-enol and lactam-lactim conversions.[6][7] The predominant form is influenced by the surrounding environment, such as the solvent and the physical state (solid, liquid, or gas).[8][9][10] Theoretical and experimental studies have shown that while the tri-keto form is the most stable in the gas phase, the enol form is thermodynamically favored in the solid state.[8][9][10] This guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate the structural nuances of this multifaceted molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural determination of this compound and for investigating the dynamics of its tautomeric equilibrium. By analyzing the magnetic properties of the ¹H and ¹³C nuclei, we can gain detailed insights into the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound. The purity should be confirmed beforehand by a suitable chromatographic method, such as HPLC.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its ability to form hydrogen bonds helps in observing the exchangeable N-H protons, which might otherwise be broadened or unobservable in other solvents.[1] Furthermore, its high boiling point ensures sample stability during the experiment.

-

Instrumental Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion. Key parameters to optimize include:

-

Number of Scans: A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of at least 5 seconds is recommended to ensure complete relaxation of the protons, especially the slowly relaxing quaternary carbons in the subsequent ¹³C NMR experiment, leading to accurate integration.

-

Temperature: The experiment should be conducted at a constant and recorded temperature (e.g., 298 K) as chemical shifts can be temperature-dependent.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Data Interpretation

In its predominant tri-keto tautomeric form in DMSO-d₆, the ¹H NMR spectrum of this compound is elegantly simple, exhibiting two distinct singlets.[1]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -NH- | ~11.1 | Singlet | 2H |

| -CH₂- | ~3.47 | Singlet | 2H |

Table 1: Typical ¹H NMR chemical shifts for this compound in DMSO-d₆. Data sourced from the Royal Society of Chemistry and ChemicalBook.[1]

The downfield chemical shift of the N-H protons at approximately 11.1 ppm is a direct consequence of deshielding effects arising from the electronegativity of the adjacent carbonyl groups and hydrogen bonding with the DMSO-d₆ solvent.[1] The methylene protons (-CH₂-) at the C5 position appear as a singlet around 3.47 ppm. The absence of signals corresponding to vinylic protons confirms the predominance of the tri-keto form in this solvent.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectroscopic analysis of this compound.

¹³C NMR Spectroscopy

Experimental Protocol

The same sample prepared for ¹H NMR spectroscopy can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

Data Interpretation

The ¹³C NMR spectrum provides complementary structural information, identifying the distinct carbon environments within the tri-keto tautomer.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (C2) | ~151 |

| C=O (C4, C6) | ~167 |

| -CH₂- (C5) | ~40 |

Table 2: Typical ¹³C NMR chemical shifts for this compound in DMSO-d₆.

The carbonyl carbons (C2, C4, and C6) resonate significantly downfield due to the strong deshielding effect of the double-bonded oxygen atoms. The methylene carbon (C5) appears at a much higher field, consistent with an sp³ hybridized carbon.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy provides a characteristic "fingerprint" that can be used for identification and to infer details about its tautomeric form.

Experimental Protocol

-

Sample Preparation: For solid-state analysis, the potassium bromide (KBr) pellet method is commonly employed. A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method is self-validating as the KBr is transparent in the mid-IR region and provides a uniform matrix for the sample.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) and instrumental artifacts.

Data Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3000 | N-H stretching | Amide (-NH-) |

| ~1700 | C=O stretching | Carbonyl (Amide I) |

| ~1600 | N-H bending | Amide (Amide II) |

| ~1400 | C-N stretching | Amide (Amide III) |

Table 3: Characteristic IR absorption bands for this compound.

The presence of strong absorption bands in the carbonyl stretching region (~1700 cm⁻¹) is indicative of the tri-keto form. The broadness of the N-H stretching band is due to intermolecular hydrogen bonding in the solid state.

Workflow for IR Analysis

Caption: Workflow for IR spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly sensitive to the electronic structure and can be used to study the different ionic and tautomeric forms of this compound, which vary with pH.

Experimental Protocol

-

Solvent and Buffer Preparation: Prepare a series of buffer solutions with known pH values (e.g., pH 2, 4, 7, 10) to investigate the pH-dependent absorption. A suitable solvent that is transparent in the UV region, such as water or ethanol, should be used.

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of dilutions in the different pH buffers. The final concentration should be optimized to yield an absorbance value between 0.1 and 1.0 for accurate measurements.

-

Data Acquisition: Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer. A blank containing the respective buffer solution should be used as a reference for each measurement.

Data Interpretation

The UV-Vis spectrum of this compound is highly dependent on the pH of the solution, reflecting the different species present in equilibrium.

| Form | pH/Solvent Condition | Absorption Maximum (λmax) |

| Neutral Form | Strongly Acidic (e.g., 3-5% H₂SO₄) | < 220 nm |

| Anionic Form | Aqueous Solution (near neutral to basic) | ~258 nm |

Table 4: UV absorption data for this compound.[11]

Barbituric acid has a pKa of approximately 4.[11] Therefore, in strongly acidic solutions, the ionization is suppressed, and the neutral tri-keto form predominates, which exhibits an intense absorption below 220 nm.[11] In aqueous solutions at or above neutral pH, the anionic form is the major species, showing a strong absorption band around 258 nm.[11] This significant bathochromic shift upon deprotonation is a hallmark of this class of compounds.

Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC (LC-MS). For direct infusion, a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the precursor ion of interest (e.g., [M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Interpretation

The mass spectrum of this compound (molecular weight: 128.09 g/mol ) will show a prominent ion corresponding to the protonated or deprotonated molecule, depending on the ESI polarity.

-

Positive Ion Mode: A peak at m/z 129.03, corresponding to [C₄H₄N₂O₃ + H]⁺.

-

Negative Ion Mode: A peak at m/z 127.01, corresponding to [C₄H₄N₂O₃ - H]⁻.

The fragmentation pattern obtained from MS/MS experiments can provide valuable information about the connectivity of the atoms within the molecule. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules such as CO, HNCO, and H₂O.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a multifaceted endeavor that requires the synergistic application of various analytical techniques. NMR spectroscopy provides unparalleled detail regarding the tautomeric forms in solution, while IR spectroscopy offers a rapid and reliable method for functional group identification in the solid state. UV-Vis spectroscopy is instrumental in studying the pH-dependent electronic transitions, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pathways. A thorough understanding of these spectroscopic properties is essential for any scientist working with this important heterocyclic compound and its derivatives in the fields of medicinal chemistry, drug development, and beyond.

References

- Zakarianezhad, M., Makiabadi, B., Shool, M., & Hasanpour, M. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(6), 582-594.

- Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. Biointerface Research in Applied Chemistry. (2021).

- The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study.

- Water-Controlled Keto–Enol Tautomerization of a Prebiotic Nucleobase.

- Molecular structure of barbituric acid and its resonance forms.

- Barbituric acid | 67-52-7. ChemicalBook.

- Absorption Spectra and Structure of Barbituric Acid Deriv

- [Spectrophotometric and spectrofluorometric study of barbituric acid and thiobarbituric acid derivatives. I. General spectrophotometric and spectrofluorometric properties of barbituric acid derivatives with special reference to proxybarbital (Vasalgin)]. PubMed.

- The Thermodynamically Stable Form of Solid Barbituric Acid: The Enol Tautomer.

- This compound|CAS 223674-01-9. Benchchem.

- Relative energies of the barbituric acid tautomers calculated at...

- Barbituric Acid | C4H4N2O3 | CID 6211. PubChem.

- Synthesis and Characterization of some Barbituric acid Deriv

- Absorption Spectra and Structure of Barbituric Acid Deriv

- The crystal structure of ammonium barbitur

- Quantum Chemical Studies on Tautomerism of Barbituric Acid in Gas Phase and in Solution.

- Cas 67-52-7,Barbituric acid. LookChem.